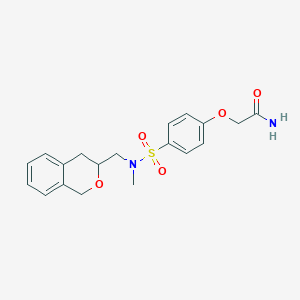

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[3,4-dihydro-1H-isochromen-3-ylmethyl(methyl)sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-21(11-17-10-14-4-2-3-5-15(14)12-25-17)27(23,24)18-8-6-16(7-9-18)26-13-19(20)22/h2-9,17H,10-13H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZUVRKDCCVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethylamine intermediate. This intermediate is then reacted with 4-chlorophenoxyacetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or sulfamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Yields for analogs range widely (21–97%), with trifluoroethoxy-substituted derivatives (e.g., 3ag) achieving higher yields (~79%) .

- Structural Complexity : The target compound’s isochroman group introduces steric bulk compared to simpler pyridyl or benzimidazole substituents in analogs .

Pharmacological Activities

Antimicrobial Activity:

- Compounds 47 and 48 () exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .

Receptor-Targeted Activity:

- Purine-substituted acetamides () demonstrate selective agonism for A2A adenosine receptors, with compound 4 showing 95% purity and high binding affinity .

Sulfamoyl Group Impact:

- Sulfamoyl-containing derivatives (e.g., ) often exhibit enhanced solubility and bioavailability compared to non-sulfonylated analogs .

Spectroscopic Characterization

Biological Activity

2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide is a synthetic compound classified under sulfonamides. Its unique structure features an isochroman moiety linked to a sulfamoyl group, which is further connected to a phenoxyacetamide framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-[4-(3,4-dihydro-1H-isochromen-3-ylmethylsulfamoyl)phenoxy]acetamide, with the molecular formula . The presence of the isochroman structure contributes to its distinct chemical and biological properties, setting it apart from other sulfonamide derivatives.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group mimics natural substrates, which can lead to the inhibition of enzyme activity or modulation of receptor functions. This interaction may result in:

- Antibacterial Activity : By inhibiting bacterial enzymes.

- Anti-inflammatory Responses : Through modulation of inflammatory pathways.

Biological Activity and Case Studies

Research has demonstrated that compounds with similar structures exhibit promising biological activities. For instance, studies on sulfonamide derivatives have shown their effectiveness against various pathogens and their potential as anti-inflammatory agents.

Table 1: Biological Activities of Related Compounds

Synthetic Routes

The synthesis of this compound involves several key steps:

- Formation of Isochroman-3-ylmethylamine : Isochroman reacts with an alkylating agent.

- Sulfamoylation : The intermediate is treated with a sulfonyl chloride to introduce the sulfamoyl group.

- Phenoxyacetamide Formation : The sulfamoyl intermediate reacts with phenoxyacetic acid derivatives.

These synthetic approaches are crucial for producing the compound in sufficient yield and purity for biological testing.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide compounds. Modifications in the phenoxy or isochroman moieties can significantly affect their biological efficacy. For example, alterations in the substituents on the aromatic rings have been shown to enhance antibacterial potency and selectivity towards specific bacterial strains.

Case Study Example

In a study examining the antibacterial properties of related compounds, it was found that derivatives with electron-donating groups exhibited increased activity against Gram-positive bacteria compared to their electron-withdrawing counterparts. This highlights the importance of functional groups in modulating biological activity.

Q & A

Q. What are the standard synthetic routes for 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide?

The synthesis typically involves multi-step reactions starting from substituted phenols or sulfonamide intermediates. For example, analogous compounds are synthesized via nucleophilic substitution, coupling reactions (e.g., using TBTU as a coupling agent), and subsequent functional group modifications. Key steps include:

- Sulfamoylation : Reacting isochroman-3-ylmethylamine with methylsulfamoyl chloride under basic conditions .

- Phenoxy Acetamide Formation : Coupling the sulfamoyl-phenoxy intermediate with acetyl chloride derivatives using Na₂CO₃ as a base in dichloromethane .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethyl acetate) yield the final compound .

Q. What safety protocols are critical when handling this compound in the lab?

Based on structurally similar sulfonamide-acetamide derivatives:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Use P95 respirators if dust/aerosols form .

- Ventilation : Work in a fume hood to avoid inhalation of particulates .

- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI/APCI(+) modes detect [M+H]⁺ and [M+Na]⁺ peaks (e.g., m/z 347 for M+H) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., 1.48 Å for C–N bonds in sulfonamide groups) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?

- Dose-Response Analysis : Compare IC₅₀ values across assays to identify solubility or bioavailability limitations .

- Metabolite Profiling : Use LC-MS to detect active/inactive metabolites in vivo .

- Receptor Binding Assays : Validate target engagement via radioligand displacement studies .

Q. What experimental strategies optimize reaction yields during synthesis?

- Catalyst Screening : Test coupling agents (e.g., TBTU vs. HATU) for efficiency .

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acetyl chloride addition) to reduce side reactions .

- Solvent Optimization : Use anhydrous DCM for moisture-sensitive reactions .

Q. How can environmental persistence and ecotoxicity be assessed?

- Biodegradation Studies : Monitor compound degradation in soil/water via HPLC over 28 days .

- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

- Bioaccumulation Potential : Calculate logP (e.g., 2.8 via computational models) to predict lipid solubility .

Q. What methodologies validate target specificity in kinase inhibition studies?

- Kinase Profiling Panels : Use high-throughput platforms (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases .

- Molecular Dynamics Simulations : Model binding interactions (e.g., hydrogen bonds with ATP-binding pockets) .

- CRISPR Knockout Models : Confirm on-target effects in cell lines lacking the kinase of interest .

Methodological Considerations

Designing a Stability Study for Long-Term Storage

- Conditions : Test degradation at 25°C/60% RH (ambient) vs. 2–8°C (refrigerated) over 6–12 months .

- Analytical Tools : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and track degradation peaks .

Interpreting Discrepancies in Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.